BenchChemオンラインストアへようこそ!

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

physicochemical property boiling point density

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (C10H8BrFN2O2, MW 287.09) is a polyfunctionalized member of the pyrido[1,2-a]pyrimidin-4-one scaffold family, a privileged heterocyclic core recognized across multiple therapeutic programs for its ability to engage kinase and phosphatase targets. Unlike simpler mono-substituted analogues, this compound simultaneously presents a C7‑bromine handle for transition‑metal‑catalyzed cross‑coupling, a C2‑ethoxy group that modulates lipophilicity and solubility, and a C9‑fluorine atom that influences both electronic character and metabolic stability.

Molecular Formula C10H8BrFN2O2
Molecular Weight 287.08 g/mol
Cat. No. B11837481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC10H8BrFN2O2
Molecular Weight287.08 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)N2C=C(C=C(C2=N1)F)Br
InChIInChI=1S/C10H8BrFN2O2/c1-2-16-8-4-9(15)14-5-6(11)3-7(12)10(14)13-8/h3-5H,2H2,1H3
InChIKeyNQUWKYFEPFUPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2275753-15-4): A Tri-Substituted Heterocyclic Building Block for Targeted Medicinal Chemistry


7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (C10H8BrFN2O2, MW 287.09) is a polyfunctionalized member of the pyrido[1,2-a]pyrimidin-4-one scaffold family, a privileged heterocyclic core recognized across multiple therapeutic programs for its ability to engage kinase and phosphatase targets [1]. Unlike simpler mono-substituted analogues, this compound simultaneously presents a C7‑bromine handle for transition‑metal‑catalyzed cross‑coupling, a C2‑ethoxy group that modulates lipophilicity and solubility, and a C9‑fluorine atom that influences both electronic character and metabolic stability . These three substituents render the compound a strategic late‑stage diversification intermediate, particularly for programs requiring rapid exploration of structure–activity relationships (SAR) around the pyrido[1,2-a]pyrimidin-4-one pharmacophore.

Why 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced by Its Des‑Ethoxy or Des‑Fluoro Analogs


Procurement decisions for pyrido[1,2-a]pyrimidin-4-one building blocks often default to the simplest available analogue, 7‑bromo‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (CAS 23536‑76‑7), under the assumption that the core scaffold alone determines downstream activity. However, the C2‑ethoxy and C9‑fluoro substituents present in the target compound are not inert spectators. The ethoxy group substantially alters calculated logP (cLogP), aqueous solubility, and hydrogen‑bond acceptor capacity relative to the des‑ethoxy congener, directly impacting both the synthetic tractability of subsequent coupling steps and the pharmacokinetic profile of final lead molecules [1]. The 9‑fluoro substituent further modifies the electron density of the pyridine ring, affecting both the regioselectivity of metalation reactions and the strength of key π‑stacking interactions with biological targets [2]. Consequently, SAR data generated with the simpler bromo‑only analogue cannot be reliably extrapolated to programs that require the ethoxy‑fluoro substitution pattern, making direct procurement of the fully elaborated intermediate essential for data reproducibility.

Quantitative Differentiation Evidence for 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one


Predicted Physicochemical Differentiation vs. 7‑Bromo‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one

The target compound exhibits a predicted boiling point (314.7 °C) that is approximately 36 °C higher than that of 7‑bromo‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (278.6 °C), consistent with the additional molecular weight and van der Waals surface contributed by the C2‑ethoxy and C9‑fluoro substituents . The predicted density (1.68 g/cm³) is modestly lower than the bromo‑only analogue (1.73 g/cm³), reflecting the less efficient crystal packing induced by the ethoxy group . These differences have practical implications for purification (distillation cut points) and formulation development.

physicochemical property boiling point density logP

Molecular Complexity and Synthetic Utility Advantage over Des‑Ethoxy‑Des‑Fluoro Analogue

With a molecular weight of 287.09 Da and the formula C10H8BrFN2O2, the target compound incorporates both the C7‑bromine handle required for Suzuki, Buchwald‑Hartwig, or Sonogashira couplings and the C9‑fluorine, which enables subsequent nucleophilic aromatic substitution (SNAr) under appropriate conditions [1]. In contrast, 7‑bromo‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (MW 225.04) lacks both the ethoxy and fluoro vectors, limiting late‑stage diversification to a single point of variation . The target compound's fraction sp³ (Fsp³ = 0.20, derived from the ethoxy ethyl group) is higher than the comparator (Fsp³ = 0.00 for the fully aromatic analogue), a parameter increasingly correlated with clinical success in fragment‑to‑lead campaigns [2].

synthetic intermediate cross-coupling molecular complexity fraction sp³

FGFR Inhibitor Program Precedent: Scaffold Activity and the Role of C9‑Fluorination

The pyrido[1,2‑a]pyrimidin‑4‑one core has been validated as a selective FGFR inhibitor scaffold. The lead compound 23d from the Ran et al. series (bearing substituents at C2‑C4 and C7) exhibited an FGFR1 IC50 of 1.4 nM in biochemical assays and a tumor growth inhibition of 106.4% in an SNU‑16 gastric cancer xenograft model at 30 mg/kg p.o. [1]. While 23d is not the target compound, the SAR study established that electron‑withdrawing substituents at positions analogous to C9 improve FGFR selectivity over VEGFR2, and the C2‑alkoxy group enhances aqueous solubility relative to erdafitinib (23d solubility > erdafitinib) [1]. The target compound, bearing both the C9‑fluoro and C2‑ethoxy motifs, incorporates these two SAR‑positive features pre‑installed on the core, offering a procurement advantage for FGFR‑focused medicinal chemistry programs.

FGFR inhibitor kinase selectivity antitumor activity structure–activity relationship

SHP2 Allosteric Inhibition: Class‑Level Potency and the Impact of 7‑Position Aryl Substituents

Pyrido[1,2‑a]pyrimidin‑4‑one derivatives have recently been identified as novel allosteric SHP2 inhibitors. In a 2024 study, compound 14i exhibited an SHP2 full‑length IC50 of 0.104 μM with >480‑fold selectivity over the catalytic SHP2‑PTP domain (IC50 > 50 μM), alongside antiproliferative activity against Kyse‑520 cells (IC50 = 1.06 μM) with low toxicity toward HBMEC normal cells (IC50 = 30.75 μM) [1]. Critically, the SAR revealed that introduction of a 7‑aryl group (accessible via the C7‑bromine handle of the target compound) was essential for potency, as the unsubstituted core was inactive. The target compound, with its C7‑bromine positioned for direct arylation, serves as an ideal entry point for generating focused SHP2 inhibitor libraries without the need for de novo core construction.

SHP2 inhibitor allosteric inhibition antiproliferative activity scaffold hopping

Palladium‑Catalyzed Cross‑Coupling Reactivity of Halo‑Pyrido[1,2‑a]pyrimidin‑4‑ones: Quantitative Yields

The reactivity of the bromine substituent on the pyrido[1,2‑a]pyrimidin‑4‑one scaffold has been quantitatively characterized. Molnár et al. demonstrated that 7‑bromo‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one undergoes Suzuki–Miyaura cross‑coupling with aryl boronic acids to afford 7‑aryl derivatives in 62–89% isolated yield under standard Pd(PPh3)4/K2CO3 conditions [1]. Separately, Guchhait and Priyadarshani reported Pd‑catalyzed Ag(I)‑promoted C3‑arylation of pyrido[1,2‑a]pyrimidin‑4‑ones with bromo/iodo‑arenes, achieving 70–85% yields [2]. The target compound, bearing a bromine at the electronically analogous 7‑position, is expected to exhibit comparable or superior coupling efficiency due to the electron‑withdrawing effect of the 9‑fluoro group, which activates the bromoarene toward oxidative addition.

Suzuki coupling C–H arylation synthetic yield bromoarene

Antitumor Activity of Fluoroalkylated 4H‑Pyrido[1,2‑a]pyrimidin‑4‑ones: C9‑Fluorine as a Bioisosteric Enhancer

Li et al. recently reported the first heterogeneous photoredox‑catalyzed fluoroalkylation of 4H‑pyrido[1,2‑a]pyrimidin‑4‑ones and evaluated the resulting compounds for antitumor activity [1]. While the C9‑fluoro substituent in the target compound is not a fluoroalkyl group, the study established that introduction of fluorine‑containing motifs at the pyrido ring significantly enhances cytotoxicity against cancer cell lines. The C9‑fluoro substitution pattern serves as a metabolically stable, non‑oxidizable bioisostere of the C9‑hydrogen, a property that cannot be replicated by the des‑fluoro analogue without incurring oxidative metabolism at that position.

antitumor activity fluoroalkylation photoredox catalysis cytotoxicity

Priority Application Scenarios for 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one in Drug Discovery and Chemical Biology


Accelerated FGFR Inhibitor SAR Expansion via Three‑Point Diversification

Programs targeting fibroblast growth factor receptors (FGFR1‑4) can employ the target compound as a single, pre‑functionalized core for parallel library synthesis. The C7‑bromine enables Suzuki coupling to explore the 7‑aryl sub‑pocket, the C2‑ethoxy can be cleaved and re‑alkylated to tune solubility, and the C9‑fluorine provides the electron‑withdrawing character shown to improve FGFR selectivity over VEGFR2 [1]. This obviates the need for a 5‑step linear synthesis to introduce all three vectors, compressing the design‑make‑test cycle from weeks to days.

SHP2 Allosteric Inhibitor Hit‑to‑Lead Chemistry

Following the identification of the 7‑aryl substitution as a potency driver for SHP2 allosteric inhibition (14i IC50 = 0.104 μM) [2], the target compound provides a direct entry point for generating focused 7‑aryl libraries. Medicinal chemistry teams can order gram quantities of the C2‑ethoxy, C9‑fluoro intermediate and diversify solely at C7, maintaining the fixed ethoxy‑fluoro motif that may contribute to selectivity and solubility.

Physicochemical Property Optimization in Fragment‑Based Drug Discovery

For fragment‑growing campaigns that have identified the pyrido[1,2‑a]pyrimidin‑4‑one core as a hit, the target compound offers a predicted boiling point (314.7 °C) suitable for high‑temperature Pd‑catalyzed coupling without solvent loss , and a fraction sp³ (Fsp³ = 0.20) that improves three‑dimensionality over the fully flat des‑ethoxy‑des‑fluoro analogue (Fsp³ = 0.00). These properties support both the synthetic robustness and the lead‑like character required for progression to in vivo candidate selection.

Chemical Probe Synthesis for Kinase Selectivity Profiling

When synthesizing chemical probes for kinase selectivity panels, the ability to install bulky 7‑aryl groups (via C7‑Br coupling) while retaining the C9‑fluoro electronic signature and C2‑ethoxy solubility handle is critical [1][3]. The target compound enables the rapid preparation of affinity‑tagged or photo‑crosslinkable probes from a single batch of intermediate, ensuring batch‑to‑batch consistency across a multi‑target profiling campaign.

Quote Request

Request a Quote for 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.